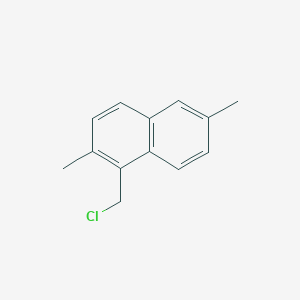

3-溴-2-氯-7-碘喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

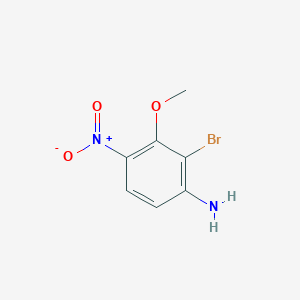

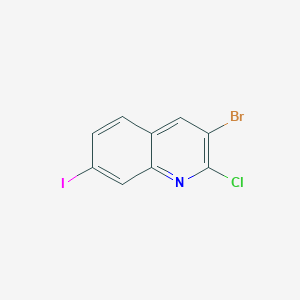

3-Bromo-2-chloro-7-iodoquinoline is a heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-7-iodoquinoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

3-Bromo-2-chloro-7-iodoquinoline is a crystalline solid with a molecular weight of 368.40 . It is soluble in organic solvents such as chloroform and dichloromethane, but insoluble in water.科学研究应用

合成和化学转化

- 生物活性化合物的中间体: 3-溴-2-氯-7-碘喹啉用于合成各种生物活性化合物。例如,相关化合物溴-4-碘喹啉对于合成类似GSK2126458 (Wang et al., 2015)的化合物至关重要。

- 振动光谱研究: 对相关卤代喹啉进行了详细的振动光谱研究,有助于理解它们的分子结构和相互作用 (Arjunan et al., 2009)。

- 从氨基烯胺合成: 该化合物已从氨基烯胺合成,展示了它在各种化学应用中的潜力 (Campos et al., 1997)。

催化和交叉偶联反应

- 铃木交叉偶联反应: 在研究中,相关喹啉已被用于铃木交叉偶联反应,突显了它们在有机合成中的实用性 (Friesen & Trimble, 2004)。

晶体结构和分子相互作用

- 晶体结构分析: 对类似溴氯喹啉的研究为我们提供了有关它们的晶体结构和分子相互作用的见解,这对于理解它们的化学性质至关重要 (Ouerghi et al., 2021)。

光物理性质

- 电子吸收和发射性质: 对由卤代喹啉衍生的多卡巴基喹唑啉的研究揭示了它们的电子吸收和发射性质,这对于潜在的材料科学应用至关重要 (Paumo et al., 2016)。

未来方向

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of new methods and synthetic approaches towards quinoline compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

属性

IUPAC Name |

3-bromo-2-chloro-7-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOYMUZLITIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-7-iodoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromothieno[2,3-c]pyridin-7-ol](/img/structure/B1383633.png)

![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)

![tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B1383644.png)

![6-Methyl-2-oxo-4-[(5,6,7,8-tetrahydronaphthalen-2-yl)amino]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1383645.png)